1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-phenethylpiperidine-4-carboxamide
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Overview
Description
The compound “1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-phenethylpiperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds. The molecule also contains a fluorophenyl group, which suggests that it might have interesting biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, the fluorophenyl group, and the amide group . These groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the amide group could make it a participant in various reactions, such as hydrolysis or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the fluorine atom could influence its polarity and potentially its solubility in various solvents .Scientific Research Applications
Synthesis and Antibacterial Activity
Research involving the synthesis and evaluation of compounds with similar structural features, such as fluorophenyl groups and carboxamide moieties, has been conducted to explore their antibacterial activities. For instance, compounds synthesized with amino and hydroxy-substituted cyclic amino groups have been studied for their in vitro and in vivo antibacterial properties. Such studies highlight the potential of these compounds to serve as templates for developing new antibacterial agents (Egawa et al., 1984).
Cancer Research
In cancer research, specific structural analogs have been investigated for their cytotoxic activities against various cancer cell lines. Synthesis and structural optimization aim to identify compounds with potent anticancer properties, highlighting the relevance of these chemical frameworks in designing new anticancer agents (Deady et al., 2005).
Electrochemical and Electrofluorescent Properties
The study of polyamides containing bis(diphenylamino)-fluorene units demonstrates the exploration of electroactive materials for applications in electrochromic devices and fluorescence-based sensors. These materials exhibit reversible electrochromic characteristics and high fluorescence quantum yields, indicating their potential in developing advanced materials for electronic and photonic applications (Sun et al., 2016).
Antinociceptive Activity
Research on N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides explores the antinociceptive (pain-relieving) activities of synthesized compounds. Such studies are crucial in identifying new therapeutic agents for managing pain (Shipilovskikh et al., 2020).
Molecular Docking and NLO Properties
The synthesis and computational study of specific carboxamide derivatives, including their nonlinear optical (NLO) properties and molecular docking analyses, contribute to the understanding of their potential in materials science and drug design. Investigations into the binding modes of these compounds provide insights into their mechanism of action and potential applications (Jayarajan et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(2-phenylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c23-19-6-8-20(9-7-19)25-21(27)16-26-14-11-18(12-15-26)22(28)24-13-10-17-4-2-1-3-5-17/h1-9,18H,10-16H2,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVMETXGICPMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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